5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Overview
Description
5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] is a spirocyclic compound that features a unique structure combining an indene and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] typically involves a multi-step process. One common method includes the reaction of indene derivatives with pyrrolidine under specific conditions. For example, the reaction may involve the use of a dimethylsulfide borane complex in tetrahydrofuran at temperatures ranging from 0 to 20°C, followed by treatment with hydrogen chloride and sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione: This compound is similar in structure but contains additional functional groups that may alter its reactivity and applications.
Spiroindole Derivatives: These compounds share the spirocyclic structure and are also studied for their biological activities and potential therapeutic uses.
Uniqueness
5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] is unique due to its specific combination of an indene and pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chlorospiro[1,2-dihydroindene-3,3'-pyrrolidine] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12/h1-2,7,14H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBPDAQOZOLDDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C3=C1C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213821 | |
Record name | 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901213821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956141-91-6 | |
Record name | 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956141-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901213821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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